molecular formula C19H21N3O2 B12799132 2(1H)-Pyridinone, 5-ethyl-3-(((2-methoxy-3-quinolinyl)methyl)amino)-6-methyl- CAS No. 139548-12-2

2(1H)-Pyridinone, 5-ethyl-3-(((2-methoxy-3-quinolinyl)methyl)amino)-6-methyl-

Cat. No.: B12799132
CAS No.: 139548-12-2
M. Wt: 323.4 g/mol
InChI Key: BMFQESNBBBGHEM-UHFFFAOYSA-N
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Description

2(1H)-Pyridinone, 5-ethyl-3-(((2-methoxy-3-quinolinyl)methyl)amino)-6-methyl- is a complex organic compound that belongs to the class of pyridinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone, 5-ethyl-3-(((2-methoxy-3-quinolinyl)methyl)amino)-6-methyl- typically involves multi-step organic reactions. Common starting materials may include substituted pyridines and quinolines. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinone, 5-ethyl-3-(((2-methoxy-3-quinolinyl)methyl)amino)-6-methyl- can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction to amines or alcohols using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinone, 5-ethyl-3-(((2-methoxy-3-quinolinyl)methyl)amino)-6-methyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2(1H)-Pyridinone, 5-ethyl-3-(((2-methoxy-3-quinolinyl)methyl)amino)-6-methyl-: can be compared with other pyridinone derivatives and quinoline-based compounds.

    Similar compounds: 2(1H)-Pyridinone, 5-ethyl-3-(((2-methoxy-3-quinolinyl)methyl)amino)-6-methyl-, 2(1H)-Pyridinone, 5-ethyl-3-(((2-methoxy-3-quinolinyl)methyl)amino)-6-methyl-.

Uniqueness

The uniqueness of 2(1H)-Pyridinone, 5-ethyl-3-(((2-methoxy-3-quinolinyl)methyl)amino)-6-methyl- lies in its specific structure, which may confer unique biological activities or chemical properties compared to other similar compounds.

Properties

CAS No.

139548-12-2

Molecular Formula

C19H21N3O2

Molecular Weight

323.4 g/mol

IUPAC Name

5-ethyl-3-[(2-methoxyquinolin-3-yl)methylamino]-6-methyl-1H-pyridin-2-one

InChI

InChI=1S/C19H21N3O2/c1-4-13-10-17(18(23)21-12(13)2)20-11-15-9-14-7-5-6-8-16(14)22-19(15)24-3/h5-10,20H,4,11H2,1-3H3,(H,21,23)

InChI Key

BMFQESNBBBGHEM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=O)C(=C1)NCC2=CC3=CC=CC=C3N=C2OC)C

Origin of Product

United States

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